

In-Depth Pharmacological Profile of Anti-inflammatory Agent 22 (Compound 14a)

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Compound of Interest

Compound Name: Anti-inflammatory agent 22

Cat. No.: B12420929

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This technical guide provides a comprehensive overview of the pharmacological properties of **Anti-inflammatory Agent 22**, also referred to as compound 14a. This orally active, small molecule has demonstrated significant anti-inflammatory and other biological activities in preclinical studies, suggesting its potential as a therapeutic agent for inflammation-associated conditions.

Executive Summary

Anti-inflammatory Agent 22 is a butein derivative that has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF- α) production.^{[1][2]} Its pharmacological activities extend to the suppression of adipogenesis and demonstrated efficacy in an in vivo model of lymphedema.^{[1][2][3]} This profile, combined with its oral bioavailability, positions **Anti-inflammatory Agent 22** as a promising candidate for further investigation in the context of chronic inflammatory diseases.

Quantitative Pharmacological Data

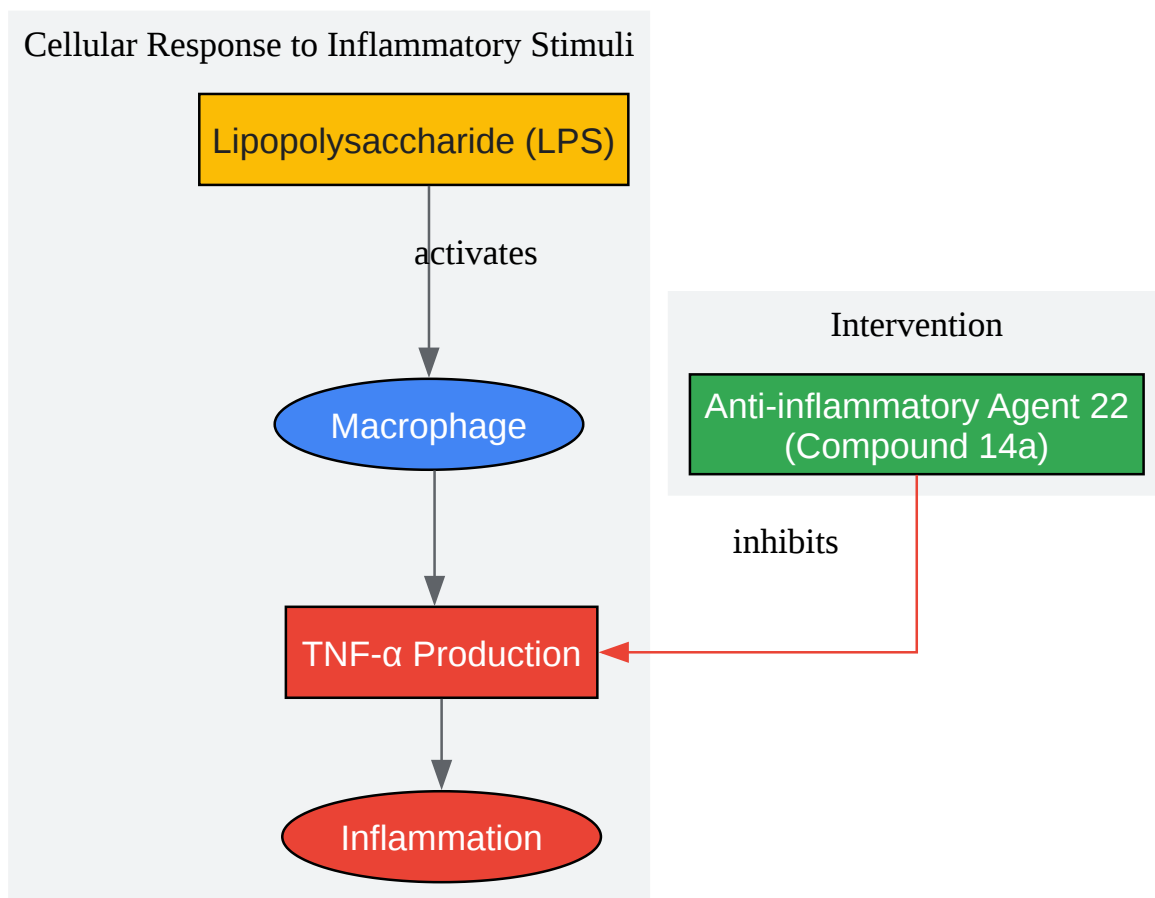
The following table summarizes the key quantitative data reported for **Anti-inflammatory Agent 22**.

Parameter	Value	Model System	Reference
IC ₅₀ (TNF- α production)	14.6 μ M	Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages	[1][2]
In vivo efficacy	70% suppression of limb volume	Murine lymphedema model	[1]
Adipogenesis	Preventive effects observed	Lymphedematous tissue	[3]

Mechanism of Action

The primary mechanism of action identified for **Anti-inflammatory Agent 22** is the inhibition of TNF- α production.[1][2] TNF- α is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory disorders. By suppressing its production, **Anti-inflammatory Agent 22** can potentially mitigate the downstream inflammatory cascade.

Furthermore, the agent's ability to prevent adipogenesis suggests a broader impact on cellular differentiation and tissue remodeling, which is particularly relevant in the context of lymphedema where adipose deposition is a key pathological feature.[1][3]



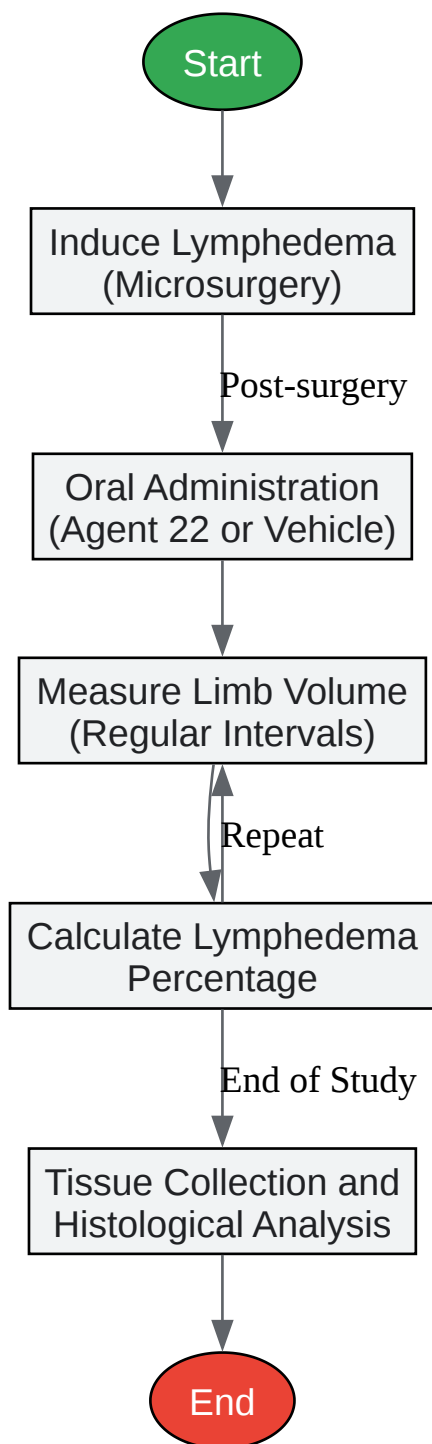
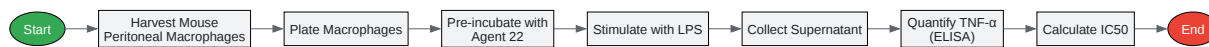
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Caption: Mechanism of TNF-α Inhibition by Agent 22.

Key Experimental Protocols

- Cell Line: Mouse peritoneal macrophages.
- Stimulus: Lipopolysaccharide (LPS).
- Methodology:
 - Harvest peritoneal macrophages from mice.
 - Plate the macrophages in appropriate culture media and allow them to adhere.

- Pre-incubate the cells with varying concentrations of **Anti-inflammatory Agent 22** for a specified period.
- Stimulate the cells with LPS to induce TNF- α production.
- After a defined incubation time, collect the cell culture supernatant.
- Quantify the concentration of TNF- α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of TNF- α inhibition against the concentration of **Anti-inflammatory Agent 22**.^[1]



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